molecular formula C25H36O7 B588446 3β,5β-Tetrahydro Cortisone 3,21-Diacetate CAS No. 4003-93-4

3β,5β-Tetrahydro Cortisone 3,21-Diacetate

Cat. No. B588446
CAS RN: 4003-93-4
M. Wt: 448.556
InChI Key: PXQRJZNDFRAFTF-JWGYNNGLSA-N
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Description

“3β,5β-Tetrahydro Cortisone 3,21-Diacetate” is a biochemical used for proteomics research . Its molecular formula is C25H36O7 .

Scientific Research Applications

Metabolism and Diagnostic Applications

  • Steroid Metabolism and Diagnostic Markers: Research has identified specific metabolites and enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) which converts cortisone to cortisol, primarily in the liver and visceral adipose tissue. This conversion process has implications for metabolic disorders and is a focal point for understanding obesity and insulin resistance mechanisms (Baudrand et al., 2011). Additionally, the synthesis and application of tetrahydrocorticosteroids, including THCA, as internal standards for mass spectrometry in clinical and biochemical studies highlight the role of these compounds in diagnostic assays (Ikegawa et al., 2011).

Pharmacological and Therapeutic Insights

  • Neuroactive Steroid Quantification: The development of LC-MS/MS assays for quantifying neuroactive steroids, including THCA derivatives, in pregnancy elucidates the complex interplay between stress hormones and pregnancy outcomes. This research underscores the potential of THCA and related compounds in advancing clinical diagnostic tools and understanding perinatal depression (Mayne et al., 2021).
  • Biotransformation and Synthesis of Steroids: Biotransformation studies with Rhodococcus rhodnii have led to the synthesis of novel steroids from cortisone, demonstrating the potential of microbial systems in generating new therapeutic compounds with reduced side effects (Zappaterra et al., 2021). Furthermore, efficient procedures for synthesizing key intermediates for halogenated corticosteroids indicate the significance of THCA in the pharmaceutical production of anti-inflammatory drugs (Huy et al., 2020).

Endocrine and Metabolic Health

  • Adrenocortical Activity Measurement: Non-invasive techniques for measuring adrenocortical activity using faecal corticosterone metabolites offer new avenues for stress and health monitoring in biomedical research, with implications for human health studies (Lepschy et al., 2007).
  • Impact on Hypertension and Metabolic Syndrome: Investigations into the activity of 11β-HSD enzymes, which are responsible for the interconversion of cortisol and cortisone, provide insights into their role in hypertension, metabolic syndrome, and the potential therapeutic targeting of these enzymes to treat these conditions (Allende et al., 2014).

properties

CAS RN

4003-93-4

Product Name

3β,5β-Tetrahydro Cortisone 3,21-Diacetate

Molecular Formula

C25H36O7

Molecular Weight

448.556

IUPAC Name

[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1

InChI Key

PXQRJZNDFRAFTF-JWGYNNGLSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O

synonyms

3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate

Origin of Product

United States

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